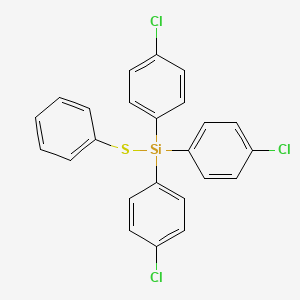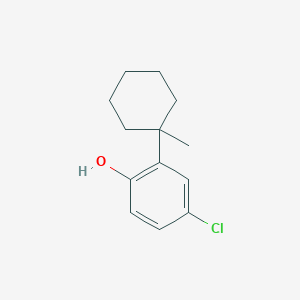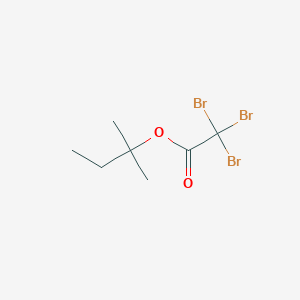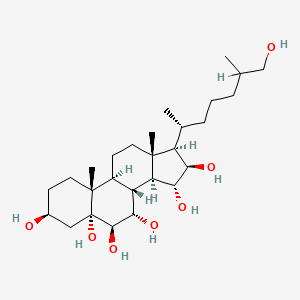![molecular formula C8H11O4- B14356317 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate CAS No. 91990-68-0](/img/structure/B14356317.png)
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate is an organic compound with a unique structure that includes an ester functional group and an allyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The allyl ether moiety can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Amines such as methylamine or ethylamine can be used in substitution reactions under mild heating conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Amides.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoate.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Another similar compound with a benzoic acid moiety.
Methallylescaline: A mescaline analog with a similar allyl ether group.
Eigenschaften
CAS-Nummer |
91990-68-0 |
|---|---|
Molekularformel |
C8H11O4- |
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h1,3-5H2,2H3,(H,9,10)/p-1 |
InChI-Schlüssel |
MAVSHOBCZOHCDD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)COC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)


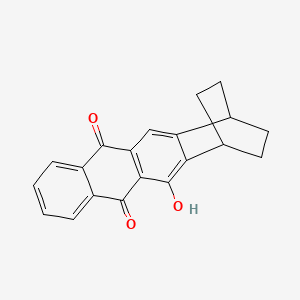

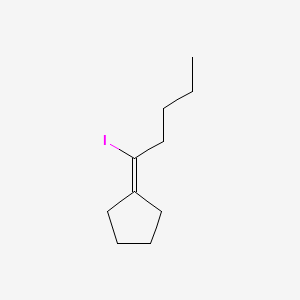
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
